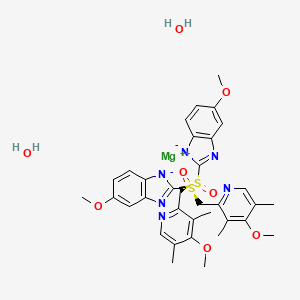

Esomeprazole magnesium salt

Description

Properties

IUPAC Name |

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;/t2*24-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOUSUONOXEWHU-VCKZSRROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40MgN6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217087-10-0 | |

| Record name | Esomeprazole magnesium dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217087100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Omeprazole magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESOMEPRAZOLE MAGNESIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36H71644EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Esomeprazole Magnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole, the S-isomeprazole, is a proton pump inhibitor (PPI) that potently suppresses gastric acid secretion.[1][2] This technical guide provides a detailed examination of the mechanism of action of esomeprazole magnesium, encompassing its molecular interactions, pharmacokinetics, and the physiological pathways it modulates. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource on the core functionalities of this widely prescribed therapeutic agent.

Introduction

Esomeprazole magnesium is a member of the substituted benzimidazole class of drugs, specifically classified as a proton pump inhibitor (PPI).[1] It is the S-enantiomer of omeprazole and is utilized in the management of acid-related gastrointestinal conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[1] Its primary therapeutic effect is achieved through the specific and irreversible inhibition of the gastric H+/K+-ATPase (proton pump), the final step in the pathway of gastric acid secretion.[1]

Molecular Mechanism of Action

Esomeprazole is a prodrug, meaning it is administered in an inactive form and requires conversion to its active form to exert its pharmacological effect.[3] This activation process is pH-dependent and occurs in the highly acidic environment of the secretory canaliculi of gastric parietal cells.

The activation cascade involves a two-step protonation. The initial protonation occurs on the pyridine ring, followed by a second protonation on the benzimidazole moiety.[1] This leads to an intramolecular rearrangement, forming a tetracyclic sulfenic acid, which is then dehydrated to the active, permanently cationic and membrane-impermeable tetracyclic sulfenamide.[1]

The active sulfenamide then forms a covalent disulfide bond with sulfhydryl groups of cysteine residues on the alpha-subunit of the H+/K+-ATPase.[1][4] This irreversible binding inactivates the proton pump, thereby inhibiting the exchange of extracellular K+ for intracellular H+ and effectively halting gastric acid secretion.[1]

Quantitative Data on H+/K+-ATPase Inhibition

The inhibitory potency of esomeprazole on the H+/K+-ATPase has been quantified in various studies. The following table summarizes key inhibitory parameters.

| Parameter | Value | Reference |

| IC50 | 2.3 µM |

Signaling Pathways Regulating Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways involving histamine, acetylcholine, and gastrin.[1][5][6] These secretagogues bind to specific receptors on the basolateral membrane of parietal cells, initiating intracellular signaling cascades that ultimately lead to the activation and translocation of the H+/K+-ATPase to the secretory canaliculi.[6][7]

-

Histamine: Released from enterochromaffin-like (ECL) cells, histamine binds to H2 receptors on parietal cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[5][6] This in turn activates protein kinase A (PKA), which phosphorylates proteins involved in the translocation of the H+/K+-ATPase to the apical membrane.[5]

-

Acetylcholine: Released from postganglionic vagal fibers, acetylcholine stimulates M3 muscarinic receptors on parietal cells, leading to an increase in intracellular calcium (Ca2+) concentrations.[3][5]

-

Gastrin: Secreted by G-cells in the gastric antrum, gastrin can directly stimulate parietal cells via CCK2 receptors, also leading to increased intracellular Ca2+.[3][6] However, its primary effect is indirect, by stimulating histamine release from ECL cells.[5][6]

The signaling pathways of these three secretagogues are interconnected and can have synergistic effects on gastric acid secretion. Esomeprazole, by inhibiting the final common step of these pathways, provides effective control of gastric acid secretion irrespective of the primary stimulus.

References

- 1. proteopedia.org [proteopedia.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parietal cell - Wikipedia [en.wikipedia.org]

- 6. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An in-depth exploration of the synthesis, mechanism of action, pharmacokinetics, and analytical methodologies of Esomeprazole magnesium salt, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a widely used proton pump inhibitor (PPI) for the management of acid-related gastrointestinal disorders.[1] As the S-isomer of omeprazole, Esomeprazole offers enhanced pharmacokinetic properties, resulting in more consistent and effective suppression of gastric acid secretion.[1] This document delves into the core scientific principles underlying its therapeutic efficacy, presenting detailed experimental protocols, quantitative data, and visual representations of key biological pathways and analytical workflows.

SEO-Driven, Long-Tail Keywords for Scientific Researchers

For researchers seeking specific information on this compound, the following long-tail keywords can facilitate targeted literature and data retrieval:

Synthesis and Characterization:

-

"Esomeprazole magnesium trihydrate synthesis protocol"

-

"Chiral synthesis of Esomeprazole from omeprazole sulfide"

-

"Asymmetric oxidation catalysts for Esomeprazole synthesis"[2]

-

"Polymorphic forms of Esomeprazole magnesium characterization"

-

"Spectroscopic analysis of Esomeprazole magnesium impurities"

-

"this compound crystal structure determination"

-

"Preparation of Esomeprazole magnesium dihydrate vs. trihydrate"[3]

Mechanism of Action and Pharmacology:

-

"Esomeprazole mechanism of action on gastric H+/K+-ATPase"[4]

-

"Irreversible inhibition of proton pump by Esomeprazole sulfenamide"[1]

-

"Signaling pathway of Esomeprazole-induced gastric acid suppression"

-

"Pharmacodynamics of Esomeprazole in primary parietal cell culture"

-

"In vitro IC50 determination of Esomeprazole on H+/K+-ATPase"[1]

-

"Molecular docking studies of Esomeprazole with proton pump"

-

"Comparative efficacy of Esomeprazole vs. omeprazole enantiomers"

Pharmacokinetics and Drug Metabolism:

-

"Bioavailability and absorption of Esomeprazole magnesium delayed-release capsules"[5]

-

"CYP2C19 and CYP3A4 metabolism of Esomeprazole"[4]

-

"Pharmacokinetic modeling of Esomeprazole dual delayed-release formulations"[6]

-

"Impact of food on the pharmacokinetics of Esomeprazole magnesium"

-

"Single-dose vs. steady-state pharmacokinetics of Esomeprazole"

-

"Bioequivalence studies of generic Esomeprazole magnesium formulations"[7]

-

"Plasma concentration-time profile of Esomeprazole after oral administration"[8]

Analytical Methodologies:

-

"HPLC-UV method for Esomeprazole quantification in plasma"

-

"Validation of analytical methods for Esomeprazole magnesium in tablets"[9]

-

"LC-MS/MS for determination of Esomeprazole and its metabolites"

-

"Capillary electrophoresis for chiral separation of omeprazole isomers"

-

"UV-Vis spectrophotometric assay for Esomeprazole in pharmaceutical formulations"[10]

-

"Atomic absorption spectroscopy for magnesium content in Esomeprazole magnesium"[11]

-

"Forced degradation studies of Esomeprazole magnesium by HPLC"

Physicochemical Properties and Solubility

Esomeprazole magnesium is an off-white amorphous powder with a characteristic odor and a slightly bitter taste. Its solubility is pH-dependent, increasing with a rise in pH.

| Solvent/Medium | Solubility (mg/mL) at 25°C |

| Methanol | 1.214 |

| Phosphate Buffer (pH 7.4) | 0.521 |

| Simulated Intestinal Fluid (pH 6.8) | 0.475 |

| Phosphate Buffer (pH 6.8) | 0.466 |

| Simulated Gastric Fluid (pH 1.2) | 0.147 |

| 0.1 N HCl | 0.131 |

| Distilled Water | 0.017 |

Synthesis of Esomeprazole Magnesium Trihydrate

A common method for the synthesis of Esomeprazole magnesium trihydrate involves the asymmetric oxidation of omeprazole sulfide.[2]

Mechanism of Action: Proton Pump Inhibition

Esomeprazole is a prodrug that, in the acidic environment of the secretory canaliculi of gastric parietal cells, is converted to its active sulfenamide form.[1][4] This active metabolite forms an irreversible covalent bond with cysteine residues on the H+/K+-ATPase enzyme (the proton pump), thereby inhibiting both basal and stimulated gastric acid secretion.[1][12]

Pharmacokinetic and Pharmacodynamic Parameters

Esomeprazole is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1.5 to 2 hours.[4][13] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[4]

Pharmacokinetic Parameters of Esomeprazole Formulations

| Parameter | Esomeprazole/Magnesium Hydroxide FDC (40/350 mg) | Enteric-Coated Esomeprazole (40 mg) | Dual Delayed-Release Esomeprazole (40 mg) |

| Tmax (median, hours) | Faster than EC form by 1.68h[14] | 2[6] | 4[6] |

| Systemic Exposure (AUC) | Similar to EC form[14] | Comparable to DR form[6][8][15] | Comparable to EC form[6][8][15] |

Pharmacodynamic Parameters of Esomeprazole Formulations

| Parameter | Esomeprazole/Magnesium Hydroxide FDC (40/350 mg) | Enteric-Coated Esomeprazole (40 mg) | Dual Delayed-Release Esomeprazole (40 mg) |

| Time to reach gastric pH ≥ 4 | Shorter than EC form[14] | - | - |

| 24-hour Gastric Acid Suppression | Equivalent to EC form[14] | Similar to DR form[6][8][15] | Similar to EC form, with a better tendency for nighttime inhibition[6][8][15] |

Detailed Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly quantifies the inhibitory effect of Esomeprazole on the proton pump enzyme.[1]

Methodology:

-

Enzyme Preparation: Isolate H+/K+-ATPase from fresh porcine or rabbit gastric mucosa.

-

Reaction Mixture: Prepare a reaction buffer containing the isolated enzyme, Esomeprazole at varying concentrations, and necessary co-factors such as MgCl2 and KCl.[1]

-

Initiation: Start the enzymatic reaction by adding ATP. The enzyme will hydrolyze ATP to ADP and inorganic phosphate (Pi).[1]

-

Quantification: Measure the amount of released inorganic phosphate using a colorimetric method.

-

Analysis: Calculate the percentage of inhibition by comparing the phosphate release in the presence of Esomeprazole to a control without the inhibitor. Determine the IC50 value, which is the concentration of Esomeprazole required to inhibit 50% of the enzyme's activity.[1]

High-Performance Liquid Chromatography (HPLC) for Quantification in Tablets

A simple, rapid, and precise HPLC method is commonly used for the determination of Esomeprazole magnesium in tablets.[9]

Instrumentation and Conditions:

-

System: Standard HPLC with a UV detector.[9]

-

Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A 35:65 v/v mixture of 0.025 M ammonium dihydrogen phosphate buffer and methanol, with the pH adjusted to 6.1.[9]

-

Flow Rate: 0.8 mL/min.[9]

-

Detection Wavelength: 302 nm.[9]

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Esomeprazole magnesium trihydrate (1 mg/mL) in methanol. Create working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.[9]

-

Sample Solution: Weigh and finely powder twenty tablets. Dissolve a quantity of powder equivalent to 40 mg of Esomeprazole in methanol, sonicate, and dilute to a final concentration within the calibration range.[9]

Atomic Absorption Spectrophotometry (AAS) for Magnesium Content

A validated AAS method can be employed to determine the magnesium content in Esomeprazole magnesium.[11]

Instrumentation and Conditions:

-

System: Atomic absorption spectrometer with a high-speed deuterium (D2) lamp.[11]

-

Wavelength: 285.2 nm.[11]

-

Slit Width: 0.2 nm.[11]

-

Read Time: 3.0 seconds.[11]

Sample Preparation:

-

Blank Solution: Transfer 1 mL of lanthanum chloride solution to a 25 mL volumetric flask and dilute with Milli-Q water.[11]

-

Standard Solution: Use a pure 1000 µg/mL magnesium standard. Prepare a stock solution by diluting 0.5 mL of the standard in a 20 mL volumetric flask with 4 mL of 1 N hydrochloric acid and Milli-Q water.[11]

-

Sample Solution: Accurately weigh 100 mg of Esomeprazole magnesium into a 100 mL volumetric flask, add 20 mL of 1 N hydrochloric acid, and dilute with Milli-Q water. After 30 minutes, transfer 0.25 mL of this solution to a 25 mL volumetric flask, add 1 mL of Lanthanum Chloride, and dilute with Milli-Q water.[11]

Conclusion

This technical guide has provided a detailed overview of this compound, from its synthesis and mechanism of action to its pharmacokinetic profile and analytical determination. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences, facilitating a deeper understanding and further investigation of this important therapeutic agent. The long-tail keywords provided aim to enhance the discoverability of specific scientific information related to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103788069A - Preparation method for esomeprazole magnesium trihydrate - Google Patents [patents.google.com]

- 3. Preparation, Characterization and Transformation of Esomeprazole Magnesium Polymorphs [cjph.com.cn]

- 4. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. orientjchem.org [orientjchem.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Esomeprazole magnesium: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 14. snu.elsevierpure.com [snu.elsevierpure.com]

- 15. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Unlocking Researcher Intent: A Technical Guide for Drug Development Content

To effectively engage researchers, scientists, and drug development professionals, content must be meticulously crafted to align with their specific informational needs at various stages of their research. This guide categorizes keywords into five distinct researcher intents, providing a framework for creating in-depth technical guides and whitepapers. It also offers structured data presentations, detailed experimental protocols, and mandatory visualizations to meet the rigorous demands of a scientific audience.

Keyword Categorization by Researcher Intent

Understanding the "why" behind a search query is fundamental to creating content that resonates. For the scientific community, search intent can be categorized into the following five stages:

1. Foundational & Exploratory Intent: At this initial stage, researchers are building a foundational understanding of a new area of study. They are looking for broad, comprehensive information to orient themselves.

-

Keyword Modifiers: introduction to, overview of, principles of, mechanism of action, signaling pathway, review, what is, how does

-

Keyword Examples:

-

"introduction to PI3K/AKT/mTOR pathway"

-

"mechanism of action of tyrosine kinase inhibitors"

-

"cancer signaling pathways review"

-

"what is CRISPR-Cas9"

-

"how does immunotherapy work"

-

"drug discovery process overview"

-

"preclinical development stages"

-

"in vivo pharmacology basics"

-

"pharmacokinetics vs pharmacodynamics"

-

"advances in oncology drug development"

-

2. Methodological & Protocol-Specific Intent: Once a foundational understanding is established, researchers seek out detailed, actionable information to design and execute experiments. They require precise, step-by-step instructions.

-

Keyword Modifiers: protocol, methodology, assay, technique, guide, SOP, workflow, step-by-step, how to

-

Keyword Examples:

-

"western blot protocol for p-AKT"

-

"in vivo pharmacodynamics study design"

-

"cell culture protocol for MCF-7"

-

"CRISPR transfection methodology"

-

"IC50 calculation guide"

-

"ELISA assay for cytokine profiling"

-

"animal models for oncology research"

-

"flow cytometry gating strategy"

-

"high-throughput screening workflow"

-

"dosing regimen for preclinical studies"

-

3. Data-Driven & Analytical Intent: In this phase, researchers are looking for specific data points to compare their results, validate their findings, or inform their next steps. They are interested in quantitative and comparative information.

-

Keyword Modifiers: data, results, statistics, IC50, EC50, tumor volume, efficacy data, clinical trial data, dose-response curve

-

Keyword Examples:

-

"gefitinib IC50 in A549 cells"

-

"pembrolizumab clinical trial efficacy data"

-

"tumor volume data xenograft model"

-

"dose-response curve for doxorubicin"

-

"statistical analysis of clinical trial results"

-

"pharmacokinetic data for small molecules"

-

"patient-derived xenograft (PDX) models data"

-

"biomarker expression levels in lung cancer"

-

"drug combination synergy scores"

-

"adverse event data for EGFR inhibitors"

-

4. Commercial & "Build or Buy" Intent: Researchers at this stage are evaluating products, services, or technologies to incorporate into their work. They are comparing options and looking for solutions to specific experimental needs.

-

Keyword Modifiers: best, top, vs, review, comparison, alternative, pricing, for sale, quote

-

Keyword Examples:

-

"best CRISPR library provider"

-

"top contract research organizations (CROs) for in vivo studies"

-

"next-generation sequencing (NGS) platforms comparison"

-

"automated liquid handler reviews"

-

"alternative to Matrigel"

-

"HEK293 cells for sale"

-

"custom antibody service pricing"

-

"get a quote for peptide synthesis"

-

"best practices for lab inventory management software"

-

"comparison of cell imaging systems"

-

5. Navigational & "Go-To" Intent: Here, the researcher knows what they are looking for and is trying to locate a specific resource, database, or supplier. This intent is about finding a known destination.

-

Keyword Modifiers: login, website, database, platform, contact, location, "near me"

-

Keyword Examples:

-

"PubMed advanced search"

-

"ClinicalTrials.gov search"

-

"Addgene plasmid repository"

-

"Thermo Fisher Scientific website"

-

"contact sales for Agilent Technologies"

-

"find a clinical trial site near me"

-

"ATCC cell line bank"

-

"NCBI BLAST login"

-

"RCSB Protein Data Bank"

-

"local scientific equipment supplier"

-

Data Presentation: Quantitative Insights

Table 1: In Vitro Efficacy of Compound XYZ-123 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Standard Deviation |

| A549 | Lung Carcinoma | 0.52 | ± 0.07 |

| MCF-7 | Breast Adenocarcinoma | 1.21 | ± 0.15 |

| HCT116 | Colorectal Carcinoma | 0.89 | ± 0.11 |

| U-87 MG | Glioblastoma | 2.45 | ± 0.32 |

Table 2: In Vivo Efficacy of Compound XYZ-123 in a Xenograft Mouse Model (HCT116)

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Standard Error of the Mean (SEM) | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 0 | 1250 | ± 150 | 0% |

| Compound XYZ-123 | 10 | 625 | ± 85 | 50% |

| Compound XYZ-123 | 25 | 312 | ± 45 | 75% |

| Compound XYZ-123 | 50 | 125 | ± 20 | 90% |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific research. Below are examples of methodologies for key experiments.

Protocol 1: Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation

Objective: To determine the effect of a test compound on the phosphorylation status of AKT, a key downstream effector in the PI3K signaling pathway.

Methodology:

-

Cell Culture and Treatment:

-

Seed a relevant cancer cell line (e.g., MCF-7) in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of the test compound or a vehicle control for a predetermined time period (e.g., 2, 6, 12, or 24 hours).

-

-

Protein Extraction:

-

Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for electrophoresis.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT Ser473) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To normalize the results, strip the membrane and re-probe with an antibody for total AKT.

-

-

Detection and Analysis:

Protocol 2: In Vivo Pharmacodynamic (PD) Study

Objective: To evaluate the effect of a test compound on a specific biomarker in a tumor xenograft model.

Methodology:

-

Animal Model and Tumor Implantation:

-

Implant a human cancer cell line (e.g., HCT116) subcutaneously into immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

-

Treatment Administration:

-

Randomize the mice into different treatment groups (vehicle control and various doses of the test compound).

-

Administer the treatment according to the planned dosing schedule (e.g., once daily, orally).

-

-

Sample Collection:

-

At specified time points after the final dose, euthanize the mice and excise the tumors.

-

Collect blood samples via cardiac puncture for pharmacokinetic (PK) analysis if required.

-

-

Biomarker Analysis:

-

Process the tumor tissue for the desired biomarker analysis (e.g., Western blot, immunohistochemistry, or gene expression analysis).

-

For example, if the target is in the PI3K pathway, tumor lysates can be analyzed for p-AKT levels as described in Protocol 1.

-

-

Data Analysis:

Mandatory Visualizations

Visual representations of complex biological pathways and experimental workflows are essential for clarity and comprehension.

Caption: PI3K/AKT/mTOR Signaling Pathway.

Caption: Preclinical Drug Discovery Workflow.

References

- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Western Blot Protocol | Proteintech Group [ptglab.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research [bioaccessla.com]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

A Foundational & Exploratory Guide to the Wnt Signaling Pathway for Therapeutic Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Wnt Signaling

The Wnt signaling pathway is a highly conserved signal transduction cascade crucial for a multitude of biological processes, from embryonic development to adult tissue homeostasis.[1][2][3] The name "Wnt" is a fusion of "Wingless" (Wg), a gene discovered in Drosophila melanogaster, and "Int-1," a proto-oncogene identified in mammals.[1] This pathway's fundamental importance is underscored by its involvement in cell fate determination, proliferation, migration, and the maintenance of stem cells.[1][2][4] Consequently, dysregulation of Wnt signaling is implicated in a wide array of human diseases, most notably cancer, making it a significant focus for modern drug discovery and development.[4][5][6]

This technical guide provides a foundational overview of the canonical Wnt signaling pathway, details key experimental methodologies for its investigation, presents relevant quantitative data, and explores its implications in oncology.

Core Mechanics of Canonical Wnt/β-Catenin Signaling

The canonical Wnt pathway's central player is β-catenin, a protein that functions as a transcriptional co-activator.[7] The activity of this pathway is tightly regulated by the presence or absence of Wnt ligands.

In the "Off" State (Absence of Wnt Ligand):

Without a Wnt signal, cytoplasmic β-catenin is targeted for degradation by a "destruction complex."[2] This complex is composed of several key proteins:

-

Axin: A scaffold protein that brings the complex together.

-

Adenomatous Polyposis Coli (APC): A tumor suppressor that facilitates the capture of β-catenin.[5]

-

Glycogen Synthase Kinase 3 (GSK3): A kinase that phosphorylates β-catenin.[5]

-

Casein Kinase 1α (CK1α): A kinase that primes β-catenin for GSK3-mediated phosphorylation.[2]

Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome.[8] This ensures that β-catenin levels in the cytoplasm remain low, and it cannot translocate to the nucleus.

In the "On" State (Presence of Wnt Ligand):

The pathway is activated when a Wnt ligand, a secreted glycoprotein, binds to a receptor complex on the cell surface.[4][9] This complex consists of:

-

Frizzled (Fz): A seven-pass transmembrane receptor.[4]

-

Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6): A single-pass transmembrane co-receptor.[4]

Ligand binding triggers a series of events, including the recruitment of the cytoplasmic scaffold protein Dishevelled (Dvl).[4][7] This leads to the phosphorylation of the LRP5/6 co-receptor and the recruitment of the Axin-containing destruction complex to the plasma membrane.[4] This sequestration and inactivation of the destruction complex prevents the phosphorylation and degradation of β-catenin.

As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus.[5][8] In the nucleus, β-catenin binds to T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors, displacing the corepressor Groucho and recruiting co-activators to initiate the transcription of Wnt target genes. These target genes are often involved in cell proliferation (e.g., c-Myc, Cyclin D1), and stem cell maintenance.

Below is a diagram illustrating the canonical Wnt signaling pathway.

end

subgraph cluster_on [label="Wnt 'On' State", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

end

beta_catenin_off -> beta_catenin_on [style=invis]; }

Caption: Canonical Wnt Signaling Pathway: "Off" and "On" states.Experimental Protocols for Wnt Pathway Investigation

A variety of experimental techniques are employed to investigate the Wnt signaling pathway. Below are detailed methodologies for two key experiments.

1. TOP/FOPflash Luciferase Reporter Assay

This is a widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway.

-

Principle: The assay utilizes two plasmid vectors. The TOPflash vector contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a luciferase reporter gene. The FOPflash vector, serving as a negative control, contains mutated TCF/LEF binding sites. An increase in the TOP/FOPflash luminescence ratio indicates specific activation of the Wnt/β-catenin pathway.

-

Methodology:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with the TOPflash or FOPflash plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with the compound of interest (e.g., a Wnt pathway agonist like Wnt3a, or an inhibitor) for a specified duration (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in TOPflash activity relative to the FOPflash control and the untreated cells.

-

2. Co-immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Co-IP is used to identify and confirm interactions between proteins within the Wnt pathway, such as the interaction between β-catenin and TCF/LEF.

-

Principle: An antibody specific to a "bait" protein is used to pull down the entire protein complex from a cell lysate. The presence of "prey" proteins in the complex is then detected by Western blotting.

-

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-β-catenin) overnight at 4°C.

-

Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the prey protein (e.g., anti-TCF4) to detect the interaction.

-

Below is a diagram illustrating a typical experimental workflow for a TOP/FOPflash assay.

Caption: Experimental Workflow for a TOP/FOPflash Luciferase Assay.

Quantitative Data in Wnt Signaling Research

Quantitative data is essential for understanding the dynamics and therapeutic targeting of the Wnt pathway. The table below summarizes key quantitative parameters.

| Parameter | Typical Value/Range | Significance in Drug Development |

| Wnt3a EC50 in Reporter Assays | 1-10 ng/mL | Provides a baseline for assessing the potency of Wnt pathway agonists and antagonists. |

| Dissociation Constant (Kd) of Wnt-Frizzled Interaction | 1-50 nM | A key parameter for developing drugs that block the ligand-receptor interaction. |

| IC50 of Tankyrase Inhibitors (e.g., XAV939) | 5-50 nM | Measures the potency of small molecules that promote β-catenin degradation by stabilizing Axin. |

| Nuclear vs. Cytoplasmic β-catenin Ratio | >1 in activated cells | A quantitative measure of pathway activation, often assessed by immunofluorescence or cell fractionation. |

| TCF/LEF Target Gene mRNA Fold Change (e.g., AXIN2) | 2 to >10-fold | A direct readout of the downstream transcriptional consequences of pathway modulation. |

Wnt Signaling in Cancer and Therapeutic Implications

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer.[6][10] Mutations in core components of the destruction complex, such as APC or Axin, or gain-of-function mutations in β-catenin itself, lead to constitutive pathway activation.[11] This results in uncontrolled cell proliferation and the maintenance of cancer stem cells, which are thought to drive tumor growth and relapse.[11]

The central role of Wnt signaling in tumorigenesis makes it an attractive target for therapeutic intervention.[5][9] Drug development efforts are focused on several key nodes within the pathway:

-

Inhibiting Wnt Ligand Secretion: Small molecules that inhibit Porcupine, an O-acyltransferase essential for Wnt palmitoylation and secretion, are in clinical trials.

-

Blocking Receptor-Ligand Interaction: Monoclonal antibodies targeting Wnt ligands or Frizzled receptors are being developed to prevent pathway activation.

-

Disrupting the β-catenin/TCF Complex: Developing small molecules to inhibit the interaction between nuclear β-catenin and TCF/LEF transcription factors is a major goal, as this would be a highly specific way to block downstream signaling.

-

Promoting β-catenin Degradation: Tankyrase inhibitors stabilize Axin, thereby enhancing the activity of the destruction complex and promoting β-catenin degradation.

The logical relationship between Wnt pathway dysregulation and cancer is depicted in the diagram below.

Caption: Logical Progression from Wnt Pathway Mutation to Cancer.

Conclusion

The Wnt signaling pathway is a fundamental cellular process with profound implications for human health and disease. A thorough understanding of its core mechanisms, coupled with robust experimental investigation and quantitative analysis, is essential for the development of novel therapeutics. As research continues to unravel the complexities of Wnt signaling, the potential for targeted therapies to treat cancer and other diseases driven by its dysregulation will undoubtedly expand.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 3. cusabio.com [cusabio.com]

- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Wnt signaling pathway in tumorigenesis, pharmacological targets, and drug development for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Wnt Pathways in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Drug Discovery Approaches to Target Wnt Signaling in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

An In-depth Technical Guide to Troubleshooting & Optimization of Experiments Involving [Insert Compound Name]

Keywords:

Troubleshooting, Optimization, Process Improvement, Method Refinement, [Insert Compound Name], Experimental Challenges, Protocol Development, Assay Validation, Data Reproducibility, Signal-to-Noise Ratio, Off-Target Effects, Solubility Issues, Stability, Dose-Response, Mechanism of Action.

Introduction

This guide provides a comprehensive overview of common challenges, process improvements, and method refinements for experiments involving [Insert Compound Name]. It is intended for researchers, scientists, and drug development professionals seeking to optimize their experimental workflows and ensure the generation of robust and reproducible data. By addressing potential pitfalls and offering practical solutions, this document aims to streamline research efforts and accelerate the discovery process.

Core Concepts and Background

[This section should provide a brief background on the compound, its mechanism of action, and its primary applications. It should set the stage for the troubleshooting and optimization sections that follow.]

Troubleshooting Common Experimental Challenges

Effective troubleshooting is critical for overcoming experimental hurdles. The following sections detail common issues encountered during experiments with [Insert Compound Name] and provide systematic approaches to their resolution.

Solubility and Stability Issues

Poor solubility and compound instability can significantly impact experimental outcomes.

-

Challenge: [Insert Compound Name] precipitates out of solution during the experiment.

-

Troubleshooting Steps:

-

Verify the recommended solvent and concentration.

-

Test alternative solvents (e.g., DMSO, ethanol) or co-solvents.

-

Prepare fresh stock solutions for each experiment.

-

Assess compound stability at different temperatures and pH levels.

-

Inconsistent Dose-Response Relationships

Variability in dose-response curves can obscure the true biological activity of the compound.

-

Challenge: High variability between replicate experiments.

-

Troubleshooting Steps:

-

Ensure accurate and consistent serial dilutions.

-

Validate the cell viability and density prior to treatment.

-

Optimize incubation times and assay reading parameters.

-

Check for and mitigate edge effects in multi-well plates.

-

Optimization of Experimental Protocols

Once initial challenges are addressed, the focus can shift to optimizing protocols for improved accuracy and efficiency.

Assay Development and Validation

A well-validated assay is fundamental to generating reliable data.

-

Process Improvement:

-

Determine the optimal assay window and Z'-factor.

-

Assess the linearity, range, and sensitivity of the assay.

-

Perform control experiments to rule out off-target effects.

-

Refinement of Cellular Models

The choice and handling of cellular models are crucial for relevant and reproducible results.

-

Method Refinement:

-

Use low-passage number cells to maintain consistent phenotypes.

-

Regularly test for mycoplasma contamination.

-

Optimize cell seeding density to ensure logarithmic growth during the experiment.

-

Data Presentation and Analysis

Clear and concise data presentation is essential for interpretation and communication of results.

Table 1: Comparative Analysis of [Insert Compound Name] Efficacy in Different Cell Lines

| Cell Line | IC50 (µM) | Maximum Inhibition (%) | Standard Deviation |

| Cell Line A | 1.5 | 95 | ± 0.2 |

| Cell Line B | 5.2 | 88 | ± 0.5 |

| Cell Line C | 0.8 | 98 | ± 0.1 |

Table 2: Optimization of Assay Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Incubation Time | 24h | 48h | 72h | Optimal S/N at 48h |

| Seeding Density | 5,000 cells/well | 10,000 cells/well | 20,000 cells/well | 10,000 cells/well optimal |

| Compound Diluent | PBS | 0.1% DMSO | 0.5% DMSO | 0.1% DMSO shows no toxicity |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of [Insert Compound Name] and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for [Target Protein]

-

Protein Extraction: Lyse treated cells and quantify protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20 µg of protein per sample on a 10% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against [Target Protein] and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing Workflows and Pathways

Diagrams can effectively illustrate complex processes and relationships.

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the rigorous validation of a lead compound and its objective comparison against existing standards or alternative candidates are cornerstones of a successful research program. This technical guide provides a comprehensive framework for these critical activities, emphasizing robust methodologies, clear data presentation, and logical workflows. The aim is to ensure the integrity of research findings and to facilitate informed decision-making in the progression of new therapeutic agents.[1][2]

The process of bringing a new drug to market is a lengthy and costly endeavor, with a high rate of attrition.[3][4] A significant factor in this failure rate is the lack of rigorous validation of the biological target and the pharmacological activity of the compound in the early stages.[5][6] Therefore, a systematic approach to confirming the on-target activity, assessing off-target effects, and comparing the overall profile of a compound is paramount.

This guide will delve into the essential experimental protocols, data interpretation, and visualization of key processes to support the validation and comparative assessment of your compound.

I. The Validation & Comparative Workflow: A Logical Framework

A systematic workflow is crucial for ensuring that all aspects of compound validation and comparison are addressed comprehensively. This process begins with the initial characterization of the compound and progresses through a series of in vitro and in vivo assessments to build a robust data package for decision-making.

II. Data Presentation for Comparative Analysis

Clear and concise presentation of quantitative data is essential for direct comparison and interpretation.[1] Structured tables allow for a quick assessment of a compound's performance relative to controls or other candidates.

Table 1: In Vitro Potency and Selectivity Profile

This table should summarize the potency of the lead compound against its primary target and a panel of related off-targets to assess its selectivity.

| Compound | Target | IC50 / EC50 (nM) | Selectivity Ratio (Off-target/Target) |

| Lead Compound | Target A | 15 | - |

| Off-target B | 1500 | 100 | |

| Off-target C | >10000 | >667 | |

| Comparator 1 | Target A | 50 | - |

| Off-target B | 500 | 10 | |

| Off-target C | 2500 | 50 | |

| Comparator 2 | Target A | 5 | - |

| Off-target B | 10 | 2 | |

| Off-target C | 100 | 20 |

Table 2: Comparative Pharmacokinetic (PK) Parameters

This table compares the key PK parameters of the lead compound with a standard of care or a previously studied compound.

| Compound | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |

| Lead Compound | Oral | 2 | 850 | 4250 | 8 | 60 |

| Comparator 1 | Oral | 4 | 600 | 3600 | 6 | 45 |

III. Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline common protocols for key validation and comparative experiments.

A. Target Engagement Assays

Objective: To confirm that the compound directly interacts with its intended biological target in a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Culture cells expressing the target protein to 80-90% confluency.

-

Compound Treatment: Treat cells with the lead compound or a vehicle control at various concentrations for a specified time.

-

Heat Challenge: Heat the cell lysates at a range of temperatures to induce protein denaturation.

-

Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blot Analysis: Quantify the amount of soluble target protein at each temperature using Western blotting with a target-specific antibody.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

B. In Vitro Potency and Selectivity Profiling

Objective: To determine the concentration of the compound required to elicit a 50% response (IC50 or EC50) and to assess its activity against other related targets.

Methodology: Kinase Activity Assay (Example)

-

Reagents: Prepare a reaction buffer containing the kinase, its substrate (e.g., a peptide), and ATP.

-

Compound Dilution: Prepare a serial dilution of the lead compound and comparator compounds.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a specific time at a controlled temperature.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Selectivity Panel: Repeat the assay with a panel of other kinases to determine the selectivity profile.

C. Comparative Analysis of Signaling Pathways

Objective: To compare the effect of the lead compound and a comparator on a specific signaling pathway downstream of the target.

Methodology: Western Blot Analysis of Phosphorylated Proteins

-

Cell Treatment: Treat cells with the lead compound, a comparator, and a vehicle control for various time points.

-

Protein Extraction: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream signaling proteins (e.g., p-ERK and total ERK).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

IV. Visualization of Key Concepts

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

Signaling Pathway Modulation

This diagram illustrates how a lead compound and a comparator might differentially affect a downstream signaling cascade.

Experimental Workflow for Comparative In Vivo Study

This diagram outlines the steps involved in a head-to-head comparison of a lead compound and a comparator in an animal model of disease.

V. Conclusion

The validation and comparative analysis of a lead compound are iterative and data-driven processes that are fundamental to mitigating risk and ensuring the selection of the most promising drug candidates for further development.[7] By adhering to rigorous experimental protocols, presenting data in a clear and comparative manner, and utilizing logical workflows, research teams can build a strong foundation for the successful advancement of novel therapeutics. The methodologies and frameworks presented in this guide are intended to serve as a robust starting point for these critical activities in the drug discovery journey.

References

- 1. benchchem.com [benchchem.com]

- 2. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

For researchers, scientists, and drug development professionals seeking detailed technical information, long-tail keywords are crucial for finding precise and relevant content. These specific, multi-word phrases indicate a user's clear intent, leading to higher engagement with in-depth resources like technical guides and whitepapers. The following table provides a comprehensive list of categorized long-tail keywords tailored to this expert audience.

| Category | Long-tail Keyword |

| Drug Discovery & Preclinical Development | early-stage drug discovery process for novel biologics |

| high-throughput screening assays for kinase inhibitors | |

| in vitro and in vivo models for preclinical toxicology studies | |

| pharmacokinetic and pharmacodynamic modeling in preclinical development | |

| target identification and validation in oncology drug discovery | |

| lead optimization strategies for small molecule drug candidates | |

| biomarker discovery for patient stratification in preclinical trials | |

| assessing immunogenicity of therapeutic proteins in animal models | |

| Signaling Pathway Analysis | quantitative analysis of MAPK signaling pathway activation |

| PI3K/Akt/mTOR pathway dysregulation in metastatic cancers | |

| role of Wnt/β-catenin signaling in cancer stem cell maintenance | |

| crosstalk between Notch and Hedgehog signaling pathways in development | |

| systems biology approach to modeling GPCR signaling networks | |

| functional genomics screening for novel signaling pathway components | |

| visualizing protein-protein interactions in signaling cascades | |

| molecular mechanisms of signal transduction in neurodegenerative diseases | |

| Therapeutic Approaches & Drug Design | structure-based drug design for selective kinase inhibitors |

| developing monoclonal antibodies for targeted cancer therapy | |

| small molecule inhibitors of protein-protein interactions | |

| PROTACs as a novel modality for targeted protein degradation | |

| rational design of allosteric modulators for GPCRs | |

| overcoming drug resistance in EGFR-mutant lung cancer | |

| therapeutic strategies for targeting fusion proteins in sarcomas | |

| computational methods for predicting off-target effects of drugs | |

| Experimental Techniques & Protocols | detailed protocol for CRISPR-Cas9 mediated gene editing in primary cells |

| flow cytometry techniques for immune cell profiling in tumors | |

| next-generation sequencing for identifying cancer driver mutations | |

| phosphoproteomics workflow for studying kinase inhibitor effects | |

| setting up a high-content screening assay for cellular phenotypes | |

| optimizing ELISA protocols for antibody-drug conjugate characterization | |

| methods for assessing blood-brain barrier penetration of small molecules | |

| protocol for generating and validating patient-derived xenograft models | |

| Regulatory & Clinical Development | FDA guidelines for IND submission for a novel biologic therapy |

| designing Phase I clinical trials for first-in-human dose escalation | |

| statistical analysis plan for a Phase IIa proof-of-concept study | |

| CMC requirements for manufacturing of cell and gene therapies | |

| navigating the regulatory landscape for orphan drug designation | |

| post-marketing surveillance and pharmacovigilance for biologics | |

| clinical trial design for adaptive pathway licensing | |

| intellectual property considerations in early-stage drug development |

Methodological & Application

Application Notes and Protocols for the Analytical Methods of Esomeprazole Magnesium Salt

Introduction

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor that significantly reduces gastric acid secretion.[1] It is chemically designated as bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl) magnesium trihydrate.[1] Due to its instability in acidic conditions, oral formulations are typically enteric-coated to ensure the drug's release and absorption in the alkaline environment of the small intestine.[2] Rigorous analytical testing is crucial to guarantee the quality, efficacy, and safety of esomeprazole magnesium formulations. This document provides detailed application notes and protocols for the most common analytical methods used in the quality control and development of esomeprazole magnesium salt and its pharmaceutical dosage forms.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the most widely used technique for the quantification of esomeprazole and the detection of its related substances and degradation products.[3][4] A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from any potential impurities and degradation products, ensuring an accurate assessment of the drug's purity and stability.[5][6]

Data Presentation: HPLC Method Parameters

A comparative summary of various reported HPLC methods is presented below for easy reference.

| Parameter | Method 1 | Method 2 | Method 3 (for Impurities) |

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[7] | C18 column[3] | YMC C18 (150 mm × 4.6 mm, 3 µm)[8][9] |

| Mobile Phase | Ammonium dihydrogen phosphate buffer : Methanol (35:65 v/v), pH 6.1[7] | Acetonitrile : Phosphate buffer (60:40, v/v), pH 7[3] | Phosphate buffer pH 7.6 : Acetonitrile (75:25 v/v)[8][9] |

| Flow Rate | 0.8 mL/min[1][7] | 1.0 mL/min[3] | 1.0 mL/min[8][9] |

| Detection | UV at 302 nm[1][7] | UV at 205 nm[3] | UV/PDA at 280 nm[8][9] |

| Internal Standard | Not specified | Lansoprazole[3] | Not specified |

| Linearity Range | 10-400 µg/mL[1][7] | 100-1000 ng/mL[3] | 0.02-1.22 µg/mL (for impurities)[8] |

| Correlation Coeff. (r²) | > 0.999[1][7] | 0.9992[3] | > 0.999[8] |

| Accuracy (% Recovery) | 99.56-99.90%[7] | 97.82-98.22%[3] | Not specified |

| Precision (% RSD) | < 1.1%[1][7] | Intra-day: 0.66-0.86%, Inter-day: 0.84-1.11%[3] | Not specified |

Experimental Protocol: HPLC Assay of Esomeprazole in Tablets

This protocol describes a validated method for the quantitative determination of esomeprazole in tablet dosage forms.[1]

1. Materials and Reagents:

-

Esomeprazole Magnesium Reference Standard

-

Methanol (HPLC grade)[1]

-

Ammonium dihydrogen phosphate

-

Deionized water[1]

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (for pH adjustment)

2. Chromatographic Conditions:

-

Instrument: HPLC system with UV detector

-

Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[7]

-

Mobile Phase: Prepare a mixture of ammonium dihydrogen phosphate buffer and methanol (e.g., 35:65 v/v). Adjust pH if necessary.[7]

-

Injection Volume: 5 µL[1]

3. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Esomeprazole Magnesium Reference Standard in methanol to obtain a known concentration.[1]

-

Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of solutions within the linear range (e.g., 10-400 µg/mL).[1]

-

Sample Preparation:

-

Weigh and finely powder 20 tablets.[1]

-

Transfer a portion of the powder equivalent to 40 mg of esomeprazole into a 100 mL volumetric flask.[1]

-

Add 50 mL of methanol and sonicate to dissolve the drug completely.[1]

-

Dilute to volume with methanol.[1]

-

Centrifuge the mixture.[1]

-

Dilute an aliquot of the supernatant with the mobile phase to a final concentration within the calibration range.[1]

-

Filter the solution through a 0.22 µm membrane filter before injection.[1]

-

4. Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

Record the peak areas and calculate the concentration of esomeprazole in the sample.

Visualization: HPLC Analysis Workflow

Caption: Workflow for the HPLC analysis of Esomeprazole Magnesium tablets.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective method for the routine analysis of esomeprazole magnesium in bulk and pharmaceutical formulations. The method is based on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax).

Data Presentation: UV-Vis Spectrophotometry Parameters

| Parameter | Method 1 | Method 2 |

| Solvent | Methanol | Methanol and Chloroform (80:20) with Indigo Carmine reagent[10] |

| λmax | 203.5 nm | 577 nm and 617 nm[10] |

| Linearity Range | 2-10 µg/mL | 5-35 µg/mL[10] |

| Correlation Coeff. (r²) | 0.999 | 0.9997[10] |

| Limit of Quantitation (LOQ) | 1.00 µg/mL | Not specified |

Experimental Protocol: UV-Vis Spectrophotometric Assay

This protocol is based on a simple UV spectrophotometric method for the estimation of esomeprazole.

1. Materials and Reagents:

-

Esomeprazole Magnesium Reference Standard

-

Methanol (AR grade)

2. Instrumentation:

-

UV-Vis double beam spectrophotometer with 1 cm matched quartz cuvettes.

3. Preparation of Solutions:

-

Standard Stock Solution: Prepare a stock solution of esomeprazole magnesium in methanol.

-

Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to cover the linear range (e.g., 2-10 µg/mL).

-

Sample Preparation: Dissolve a quantity of powdered tablets equivalent to a known amount of esomeprazole in methanol, filter, and dilute to a concentration within the calibration range.

4. Analysis:

-

Scan the standard solutions between 200 nm and 400 nm to determine the λmax.

-

Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.

-

Construct a calibration curve and determine the concentration of esomeprazole in the sample solution.

Visualization: UV-Vis Spectrophotometry Workflow

Caption: Workflow for UV-Vis spectrophotometric analysis of Esomeprazole.

In Vitro Dissolution Testing

Dissolution testing is a critical quality control parameter for delayed-release dosage forms like esomeprazole tablets.[2] It ensures batch-to-batch consistency and helps predict the in vivo performance of the drug product.[2] The test is typically performed in two stages to simulate the gastrointestinal tract environment.[2]

Data Presentation: Dissolution Testing Parameters (USP Apparatus 2)

| Parameter | Acid Stage (Gastric Fluid Resistance) | Buffer Stage (Intestinal Release) |

| Apparatus | USP Apparatus 2 (Paddles)[2] | USP Apparatus 2 (Paddles)[2] |

| Medium | 0.1 N Hydrochloric Acid[2] | pH 6.8 Phosphate Buffer[2] |

| Volume | 300 mL[2] | 1000 mL (total volume after buffer addition)[11] |

| Temperature | 37 ± 0.5 °C[2] | 37 ± 0.5 °C[2] |

| Rotation Speed | 100 rpm[2] | 100 rpm[2][11] |

| Duration | 2 hours[2] | 30-45 minutes (or as specified)[11] |

| Analysis | HPLC or UV Spectrophotometry | HPLC or UV Spectrophotometry |

Experimental Protocol: Two-Stage Dissolution Test

This protocol is based on USP guidelines for delayed-release dosage forms.[2]

1. Acid Stage (Resistance to Gastric Fluid):

-

Objective: To evaluate the integrity of the enteric coating.

-

Procedure:

-

Place 300 mL of 0.1 N HCl in each dissolution vessel and equilibrate to 37 ± 0.5 °C.[2]

-

Place one tablet in each vessel.

-

Operate the apparatus at 100 rpm for 2 hours.[2]

-

After 2 hours, withdraw a sample to check for premature drug release (acceptance criteria are typically very low, e.g., not more than 10%).

-

2. Buffer Stage (Drug Release):

-

Objective: To measure the release of the drug in a simulated intestinal environment.

-

Procedure:

-

After the acid stage, add a pre-equilibrated buffer concentrate to each vessel to adjust the pH to 6.8.[2]

-

Continue the dissolution test at 100 rpm for the specified time (e.g., 45 minutes).[2]

-

At specified time points, withdraw samples from each vessel.

-

Immediately filter the samples through a 0.45 µm nylon syringe filter.[2]

-

To prevent degradation, mix an aliquot of the filtered sample with a stabilizing solution (e.g., 0.25 N sodium hydroxide) immediately.[2]

-

Analyze the samples using a validated HPLC or UV method to determine the percentage of esomeprazole dissolved.

-

Visualization: Logical Flow of Two-Stage Dissolution Testing

Caption: Logical flow diagram for the two-stage dissolution testing of Esomeprazole.

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. jfda-online.com [jfda-online.com]

- 4. The RP-HPLC method for simultaneous estimation of esomeprazole and naproxen in binary combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmpas.com [jmpas.com]

- 6. A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bio-integration.org [bio-integration.org]

- 9. scienceopen.com [scienceopen.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. ijrpr.com [ijrpr.com]

Esomeprazole magnesium salt HPLC method development

An advanced, stability-indicating High-Performance Liquid Chromatography (HPLC) method has been meticulously developed and validated for the quantitative determination of Esomeprazole magnesium salt in bulk drug and pharmaceutical dosage forms. This application note provides a comprehensive overview of the method, including the optimized chromatographic conditions, extensive validation data, and detailed experimental protocols. The method is proven to be simple, rapid, precise, accurate, and robust, making it highly suitable for routine quality control analysis and stability studies.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented below. These conditions were established to achieve optimal separation and quantification of the analyte from its potential impurities and degradation products.

| Parameter | Optimized Condition |

| Instrument | High-Performance Liquid Chromatography system with UV/Vis Detector |

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Ammonium Dihydrogen Phosphate Buffer : Methanol (35:65 v/v), pH 6.1 |

| Flow Rate | 0.8 mL/min[1] |

| Detection Wavelength | 302 nm[1] |

| Injection Volume | 5 µL[1] |

| Column Temperature | 25 °C[1] |

| Run Time | Approximately 7 minutes |

Method Validation Summary

The developed HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, were assessed.

Linearity

The linearity of the method was evaluated by analyzing a series of Esomeprazole standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

| Parameter | Result |

| Linearity Range | 10 - 400 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999[1] |

Accuracy (Recovery)

The accuracy of the method was determined by recovery studies. A known amount of standard Esomeprazole was spiked into a pre-analyzed sample solution, and the recovery percentage was calculated.

| Spiked Concentration Level | Mean Recovery (%) | % RSD |

| 80% | 99.56 | < 0.5 |

| 100% | 99.90 | < 0.5 |

| 120% | 99.75 | < 0.5 |

| % RSD refers to the Percentage Relative Standard Deviation.[1] |

Precision

The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). The % RSD for the peak areas of multiple injections was calculated.

| Precision Type | % RSD |

| Repeatability (Intra-day) | 0.34 - 1.03[1] |

| Intermediate Precision (Inter-day) | 0.62[1] |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.0001[2] |

| Limit of Quantification (LOQ) | 0.0004[2] |

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate, mobile phase composition, and pH. The method was found to be robust as the system suitability parameters remained within the acceptable limits.

Experimental Protocols

Preparation of Reagents and Mobile Phase

-

Ammonium Dihydrogen Phosphate Buffer (pH 6.1): Dissolve a suitable amount of ammonium dihydrogen phosphate in HPLC grade water to obtain a concentration of 0.025 M. Adjust the pH to 6.1 with a suitable acid or base.

-

Mobile Phase: Mix the prepared Ammonium Dihydrogen Phosphate Buffer and Methanol in a ratio of 35:65 (v/v). Degas the mobile phase using a sonicator or vacuum filtration before use.[1]

Preparation of Standard Stock Solution

Accurately weigh and transfer about 55.7 mg of Esomeprazole magnesium trihydrate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution with a concentration equivalent to 1 mg/mL of Esomeprazole.[1] This solution should be stored at 4°C and protected from light.

Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions by diluting with the mobile phase to obtain concentrations within the linearity range (e.g., 10, 25, 50, 100, 150, 250, and 400 µg/mL).[1]

Preparation of Sample Solution (for Tablets)

-

Weigh and finely powder twenty tablets.

-

Accurately weigh a portion of the powder equivalent to 40 mg of Esomeprazole and transfer it to a 100 mL volumetric flask.

-

Add about 50 mL of methanol and sonicate to ensure complete dissolution of the drug.

-

Dilute to the final volume with methanol.

-

Centrifuge the mixture at 4500 rpm for 15 minutes.

-

Take 5 mL of the supernatant and dilute it to 10 mL with the mobile phase to get a final concentration of approximately 200 µg/mL of Esomeprazole.

-

Filter the solution through a 0.22 µm membrane filter before injecting it into the HPLC system.[1]

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 5 µL of the blank (mobile phase), followed by the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas for the Esomeprazole peak.

-

Calculate the concentration of Esomeprazole in the sample using the calibration curve obtained from the standard solutions.

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC method development and validation process for this compound.

Caption: Workflow for HPLC Method Development and Validation.

Caption: Interrelationship of HPLC Validation Parameters.

References

Application Note: Chiral Separation of Esomeprazole Magnesium Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esomeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The therapeutic benefit of using the single enantiomer lies in its more favorable metabolic profile compared to the racemic mixture. Consequently, the accurate determination of the enantiomeric purity of esomeprazole magnesium is a critical aspect of quality control in its pharmaceutical development and manufacturing. This application note provides a detailed protocol for the chiral separation of esomeprazole magnesium from its (R)-enantiomer using High-Performance Liquid Chromatography (HPLC).

The primary challenge in this analysis is to achieve a baseline separation between the (S)-enantiomer (esomeprazole) and the (R)-enantiomer.[1] Polysaccharide-based chiral stationary phases (CSPs) have demonstrated high efficacy for this enantioselective separation.[1] This document outlines methodologies employing various chiral columns and mobile phase compositions to ensure robust and reproducible results.

Experimental Protocols

This section details the methodologies for the chiral separation of esomeprazole magnesium. Multiple methods are presented to provide flexibility based on available instrumentation and specific analytical requirements.

Protocol 1: Normal-Phase HPLC using a Polysaccharide-Based CSP

This protocol is based on a common and effective method for the enantioselective separation of esomeprazole.[1]

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column.[2]

-

Reagents: n-Hexane (HPLC grade), 2-Propanol (HPLC grade), Acetic Acid (analytical grade), Triethylamine (analytical grade).

-

Sample: Esomeprazole magnesium reference standard and sample for analysis.

2. Chromatographic Conditions:

-